REACTION_CXSMILES
|
[CH3:1][S:2]([NH:5][NH2:6])(=[O:4])=[O:3].CCN(C(C)C)C(C)C.C[O:17][C:18](=O)[C:19]1[CH:24]=[C:23]([C:25]2[N:26]([CH3:30])[N:27]=[CH:28][CH:29]=2)[C:22]([CH:31]([CH3:33])[CH3:32])=[CH:21][C:20]=1[NH:34][C:35](OC1C=CC(Cl)=CC=1)=[O:36]>O1CCOCC1>[CH:31]([C:22]1[CH:21]=[C:20]2[C:19]([C:18](=[O:17])[N:6]([NH:5][S:2]([CH3:1])(=[O:4])=[O:3])[C:35](=[O:36])[NH:34]2)=[CH:24][C:23]=1[C:25]1[N:26]([CH3:30])[N:27]=[CH:28][CH:29]=1)([CH3:33])[CH3:32]
|
Name
|
|
Quantity
|
79.5 mg
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)NN
|
Name
|
|
Quantity
|
225 μL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
281 mg
|
Type
|
reactant
|
Smiles
|
COC(C1=C(C=C(C(=C1)C=1N(N=CC1)C)C(C)C)NC(=O)OC1=CC=C(C=C1)Cl)=O
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 16 h (TLC control) at 80° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash chromatography (MeOH/DCM (1:9))
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1=C(C=C2C(N(C(NC2=C1)=O)NS(=O)(=O)C)=O)C=1N(N=CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 120 mg | |
YIELD: PERCENTYIELD | 48% | |
YIELD: CALCULATEDPERCENTYIELD | 48.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |